2-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-ol
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Overview
Description
2-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-ol is a chemical compound with the molecular formula C11H15F3N4O. It features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperazine ring and an ethanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-ol typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials under controlled conditions. This often involves the use of reagents such as trifluoromethyl iodide and suitable amines.
Attachment of the Piperazine Ring: The piperazine ring is then attached to the pyrimidine ring through nucleophilic substitution reactions.
Introduction of the Ethanol Group: Finally, the ethanol group is introduced via a reaction with ethylene oxide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the pyrimidine or piperazine rings.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield 2-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}acetaldehyde or 2-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}acetic acid .
Scientific Research Applications
2-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Pharmaceutical Development: It serves as a precursor for the development of drugs with improved pharmacokinetic properties.
Industrial Applications: The compound is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. The piperazine ring can interact with various receptors, modulating their activity. The ethanol group may also play a role in the compound’s overall pharmacokinetic profile .
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-6-(trifluoromethyl)-4-pyrimidinol: This compound also features a trifluoromethyl group attached to a pyrimidine ring but differs in its functional groups.
1-(Azepan-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one: Similar in structure but with an azepane ring instead of an ethanol group.
Uniqueness
2-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-ol is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the piperazine and ethanol groups provide versatility in its interactions with biological targets.
Properties
IUPAC Name |
2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N4O/c12-11(13,14)9-7-10(16-8-15-9)18-3-1-17(2-4-18)5-6-19/h7-8,19H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLIQKSVPQFCNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC=NC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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